
Aziridine
Overview
Description
Aziridine is an organic compound consisting of a three-membered heterocycle with the molecular formula C2H5N. It is a colorless, volatile, and toxic liquid that has significant practical interest due to its unique chemical properties . This compound was first discovered in 1888 by the chemist Siegmund Gabriel . The compound is characterized by its high ring strain, which makes it highly reactive and useful in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aziridine can be synthesized through several methods:
Cyclization of Haloamines and Amino Alcohols: An amine functional group displaces the adjacent halide in an intramolecular nucleophilic substitution reaction to generate this compound.
Nitrene Addition: This method involves the addition of nitrenes to alkenes, which can be generated through photolysis or thermolysis of organic azides.
Ring Closure Reactions: Less hindered aziridines can be obtained in high yields by tosylation and in situ cyclization effected by potassium hydroxide in water/dichloromethane.
Industrial Production Methods:
Chemical Reactions Analysis
Aziridine undergoes various types of chemical reactions due to its high ring strain:
Nucleophilic Ring-Opening Reactions: this compound can react with nucleophiles such as carbon, sulfur, oxygen, nitrogen, and halogen to form a wide range of products.
Electrophilic Addition Reactions: this compound can be transformed into aziridinium ions in the presence of electrophiles, which can then react with nucleophiles to form different compounds.
Oxidation and Reduction Reactions: this compound can undergo oxidation to form this compound N-oxides and reduction to form amines.
Common Reagents and Conditions:
Nucleophiles: Carbon, sulfur, oxygen, nitrogen, and halogen nucleophiles.
Electrophiles: Electrophilic reagents that can form aziridinium ions.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used to modify this compound.
Major Products Formed:
Amines: Formed through nucleophilic ring-opening reactions.
This compound N-oxides: Formed through oxidation reactions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have demonstrated that aziridine derivatives possess notable anticancer properties. For instance, chiral phosphine oxides derived from aziridines exhibited significant inhibition of cell viability in cancer cell lines such as HeLa and Ishikawa, with IC50 values comparable to the well-known drug cisplatin . The mechanism involves inducing cell cycle arrest and apoptosis, making these compounds potential candidates for anticancer drug development.
Immunomodulatory Effects
this compound derivatives have also been shown to modulate immunological reactions. Specific compounds demonstrated suppressive effects on certain immune responses while stimulating others, indicating their potential in therapeutic applications related to immune modulation .
Synthesis of Pharmaceuticals
Aziridines serve as valuable intermediates in the synthesis of various pharmaceuticals. For example, they have been utilized in the synthesis of Tamiflu (oseltamivir phosphate), a medication for influenza . Their ability to act as chiral synthons enhances their utility in creating complex molecules with specific stereochemistry.
Polymer Science
Crosslinking Agents
Aziridines are widely used as crosslinking agents in polymer chemistry. They improve the mechanical properties and chemical resistance of polymers. For example, polymeric aziridines have been developed to provide strong adhesion to treated plastic films and coatings . These innovations lead to enhanced durability and performance in various applications.
Coatings and Adhesives
Polyfunctional aziridines are incorporated into coatings and adhesives to enhance their properties. They contribute to faster curing times, increased cohesive strength, and improved resistance to chemicals and water . This makes them suitable for applications ranging from automotive finishes to industrial adhesives.
Industrial Applications
Textile Coatings
In the textile industry, this compound-based coatings are employed to enhance water and chemical resistance in fabrics. Their incorporation leads to improved durability and wear resistance, making them ideal for both consumer and industrial textiles .
Leather Coatings
this compound derivatives are also utilized in leather coatings to provide additional surface protection. They enhance the chemical and water resistance of leather products while ensuring a fast curing process .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 5 | HeLa | 6.4 | Cell cycle arrest in S phase |
Compound 7 | Ishikawa | 10.5 | Induction of apoptosis |
Compound 12 | Immunological Response | N/A | Modulation of IgG levels |
Table 2: Industrial Applications of this compound Derivatives
Application | Benefits |
---|---|
Coatings | Increased scuff resistance, faster curing |
Adhesives | Improved adhesion to difficult substrates |
Textile Coatings | Enhanced chemical and water resistance |
Leather Coatings | Additional surface protection |
Case Studies
Case Study 1: Anticancer Drug Development
Research conducted on this compound phosphine oxides revealed their potential as anticancer agents. The study highlighted their efficacy against cervical cancer cells with significant cell viability inhibition observed at low concentrations . This positions this compound derivatives as promising candidates for further development in oncology.
Case Study 2: Polymeric Aziridines in Coatings
Covestro's development of low-toxicity polymeric aziridines showcases their application in creating durable coatings with reduced environmental impact. These innovations not only meet performance standards but also align with sustainability goals in the chemical industry .
Mechanism of Action
The mechanism of action of aziridine involves its high ring strain, which makes it highly reactive. This compound can form aziridinium ions in the presence of electrophiles, which can then react with nucleophiles to form various products . The ring strain also makes this compound susceptible to nucleophilic ring-opening reactions, leading to the formation of amines and other compounds .
Comparison with Similar Compounds
Aziridine can be compared with other three-membered heterocycles such as:
Ethylene Oxide: Similar to this compound but contains an oxygen atom instead of nitrogen.
This compound is unique due to its high ring strain, which makes it highly reactive and useful in various chemical reactions. Its derivatives have significant applications in medicinal chemistry and other fields .
Biological Activity
Aziridine, a three-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound and its derivatives, focusing on their anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.
1. Overview of this compound
This compound is characterized by its unique three-membered ring structure containing one nitrogen atom. This structural feature contributes to its reactivity and biological activity. Aziridines are known for their ability to act as alkylating agents, which can modify nucleophilic sites in biological molecules such as DNA and proteins.
Research indicates that this compound derivatives exhibit significant anticancer properties through various mechanisms:
- DNA Alkylation : Aziridines can form covalent bonds with DNA, leading to the formation of bulky DNA adducts that disrupt replication and transcription processes .
- Induction of Apoptosis : Studies have shown that certain this compound derivatives lead to increased levels of phosphatidylserine exposure and caspase activation, indicative of apoptosis in cancer cells .
- Cell Cycle Arrest : this compound compounds have been observed to cause cell cycle arrest, particularly in the S phase, thereby inhibiting cancer cell proliferation .
2.2 Case Studies and Data
A study on this compound phosphine oxide derivatives demonstrated their effectiveness against various cancer cell lines. The compounds exhibited IC50 values comparable to cisplatin, a well-known anticancer drug:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 5 | HeLa | 6.4 |
Compound 7 | Ishikawa | 10.5 |
These findings suggest that this compound derivatives can serve as potential candidates for cancer therapy .
3.1 Efficacy Against Bacteria
This compound derivatives have also shown promising antibacterial activity. For instance, a study reported that certain this compound compounds demonstrated moderate antibacterial effects against strains of Staphylococcus aureus, including clinical isolates .
The Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives are summarized below:
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound 3f | 8–16 | Clinical isolates of S. aureus |
Compound 3a | 16–32 | MRSA strains |
These results indicate that some this compound derivatives may outperform traditional antibiotics like ampicillin in specific cases .
3.2 Mechanisms of Antibacterial Activity
The antibacterial mechanisms of aziridines may include:
- Alkylation of Bacterial DNA : Similar to their anticancer effects, aziridines can alkylate bacterial DNA, leading to cell death.
- Disruption of Membrane Integrity : Some this compound derivatives have been shown to affect bacterial cell membranes, contributing to their bactericidal properties .
4. Summary of Findings
The biological activities of this compound and its derivatives highlight their potential in therapeutic applications:
- Anticancer Properties : Effective against various cancer cell lines with mechanisms involving DNA damage and apoptosis.
- Antimicrobial Properties : Demonstrated efficacy against resistant bacterial strains with potential advantages over conventional antibiotics.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing aziridine derivatives, and how do reaction conditions influence regioselectivity?
this compound synthesis often involves nucleophilic ring-opening of epoxides, [2+1] cycloadditions, or imine cyclization. For example, in CO₂ fixation reactions, optimizing this compound concentration (1.5 mol/L in THF) and CO₂ pressure (1.2 MPa) maximizes oxazolidin-2-one yields (86%) while maintaining regioselectivity (86:14 ratio) . Solvent choice and catalysts (e.g., TPPH₂/TBACl) are critical for reducing side reactions. Systematic screening of molar ratios and temperatures is recommended to balance reactivity and selectivity .
Q. How can researchers characterize this compound stereochemistry and confirm ring integrity?
Vibrational spectroscopy (IR, Raman) and NMR are key. For instance, the ν1–ν17 vibrational modes of this compound were reassigned using high-resolution FTIR and ab initio calculations, with rotational constants (e.g., A = 9.4165 cm⁻¹) validated against experimental data . NMR coupling constants (e.g., J = 6–8 Hz for adjacent protons) help confirm stereochemistry, while X-ray crystallography resolves absolute configurations in metal-aziridine complexes .
Q. What analytical techniques are essential for assessing this compound purity and stability?
Automated HPLC or GC-MS methods detect trace impurities (e.g., residual this compound or 2-chloroethylamine in pharmaceuticals) with limits of quantification <1 ppm . Stability studies under varying pH and temperature reveal hydrolysis pathways: SN2 mechanisms dominate for trans-2,3-dimethylaziridines, while 2,2-dimethyl derivatives undergo carbonium-ion-mediated hydrolysis .
Advanced Research Questions
Q. How does nitrogen inversion in this compound affect its reactivity, and what computational models predict inversion barriers?
Nitrogen inversion barriers (ΔG‡ = 15.5–17.9 kcal/mol) are influenced by substituents and solvent polarity. For unsubstituted this compound, zero-point energy-corrected barriers are ~19.5 kcal/mol, but adventitious water can lower apparent barriers via protonation-deprotonation pathways . DFT studies (B3LYP/6-311++G**) model transition states and predict ΔH‡ (15 kcal/mol) and ΔS‡ (−6 cal/mol·K) .
Q. What mechanistic insights explain this compound’s dual role as an alkylating agent and enzyme inhibitor?
this compound’s strained ring undergoes nucleophilic attack, forming DNA adducts (e.g., N7-guanine alkylation) linked to mutagenicity . In enzyme inhibition (e.g., β-glucocerebrosidase), this compound-based probes (e.g., cyclophellitol aziridines) bind covalently to catalytic residues, as shown by X-ray structures (1.76 Å resolution) . Kinetic assays (IC₅₀ < 10 nM) and molecular docking differentiate competitive vs. allosteric binding modes .
Q. How do substituents modulate this compound’s ring-opening kinetics in polymerization or drug design?
Electron-withdrawing groups (e.g., phosphonates) accelerate ring-opening via SN2 pathways, while bulky substituents (e.g., 2,2-dimethyl) favor SN1 mechanisms. For bis(this compound) metal complexes (Co(II), Pd(II)), ligand geometry controls reactivity: square-planar Pd complexes show slower hydrolysis (t₁/₂ = 12 h) vs. octahedral Co analogs (t₁/₂ = 3 h) .
Q. What strategies mitigate this compound’s carcinogenic risks in laboratory settings?
Use closed-system synthesis (e.g., flow reactors) to minimize inhalation exposure. Mutagenicity assays (Ames test) and in vivo carcinogenicity studies (rodent models) confirm dose-dependent tumorigenicity (IARC Group 2B) . PPE (gloves, respirators) and waste neutralization (e.g., acetic acid quenching) are mandatory .
Q. Methodological Guidance
Q. How should researchers design experiments to resolve contradictions in this compound’s reported inversion barriers?
- Control moisture : Use anhydrous solvents and gloveboxes to prevent water-mediated proton exchange, which artificially lowers barriers .
- Validate computational models : Compare experimental ΔG‡ (via VT-NMR) with MP2/cc-pVTZ calculations to account for tunneling effects .
- Standardize conditions : Report temperature, solvent, and isotopic labeling (e.g., D₂O vs. H₂O) in kinetic studies .
Q. What interdisciplinary approaches enhance this compound’s application in drug discovery?
Combine synthetic chemistry (e.g., phosphonate-functionalized aziridines ), structural biology (cryo-EM/X-ray ), and toxicity screens (micronucleus assay ). For example, bifunctional this compound probes with fluorescent tags enable real-time tracking of enzyme inhibition in Gaucher disease models .
Properties
IUPAC Name |
aziridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N/c1-2-3-1/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWKCMXCCJGMRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N, Array | |
Record name | ETHYLENEIMINE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4995 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27233-25-6, 9002-98-6 | |
Record name | Aziridine, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27233-25-6 | |
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Record name | Polyaziridine | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8020599 | |
Record name | Ethyleneimine | |
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Molecular Weight |
43.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyleneimine, stabilized appears as a clear colorless liquid with an ammonia-like odor. Flash point 12 °F. Less dense than water. Flammable over a wide range of vapor-air concentrations. Vapors irritate the skin, eyes, nose, and throat. May be toxic by prolonged inhalation, skin absorption, or ingestion. Carcinogenic. Vapors heavier than air. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently., Liquid, Colorless liquid with an ammonia-like odor; Note: Usually contains inhibitors to prevent polymerization; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with an ammonia-like odor., Colorless liquid with an ammonia-like odor. [Note: Usually contains inhibitors to prevent polymerization.] | |
Record name | ETHYLENEIMINE, STABILIZED | |
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Record name | Aziridine, homopolymer | |
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Record name | Ethyleneimine | |
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Record name | ETHYLENEIMINE | |
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Record name | Ethyleneimine | |
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Boiling Point |
131 to 133 °F at 760 mmHg (EPA, 1998), 55-56 °C at 760 mm Hg, 56-57 °C, 133 °F | |
Record name | ETHYLENEIMINE, STABILIZED | |
Source | CAMEO Chemicals | |
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Record name | ETHYLENEIMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | ETHYLENEIMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/284 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Ethyleneimine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0274.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Flash Point |
12 °F (EPA, 1998), The Guide from the Emergency Response Guidebook is for "ethylenimine, inhibited." -11 °C, 12 °F (-11 °C) (Closed cup), -11 °C c.c., 12 °F | |
Record name | ETHYLENEIMINE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4995 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethyleneimine | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | ETHYLENEIMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0100 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYLENEIMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/284 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethyleneimine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0274.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Miscible (NIOSH, 2023), SOL IN ALKALI, Soluble in ethanol; slightly soluble in ether; very soluble in chloroform; miscible in organic solvents, In water, 1X10+6 mg/L (miscible), Solubility in water: miscible, Miscible | |
Record name | ETHYLENEIMINE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4995 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ETHYLENEIMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/540 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENEIMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0100 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Ethyleneimine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0274.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.8321 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.8321 at 24 °C/4 °C, Relative density (water = 1): 0.8, 0.83 | |
Record name | ETHYLENEIMINE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4995 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYLENEIMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/540 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENEIMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0100 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYLENEIMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/284 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethyleneimine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0274.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.48 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.48 (Air=1), Relative vapor density (air = 1): 1.5, 1.48 | |
Record name | ETHYLENEIMINE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4995 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYLENEIMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/540 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENEIMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0100 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYLENEIMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/284 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
160 mmHg at 68 °F (EPA, 1998), 213.0 [mmHg], 213 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 21.3, 160 mmHg | |
Record name | ETHYLENEIMINE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4995 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethyleneimine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/280 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ETHYLENEIMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/540 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENEIMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0100 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYLENEIMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/284 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethyleneimine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0274.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
The ethylenimines are classic alkylating agents with biologic effects similar to the beta-chloroethylamines. /Ethylenimines/, Ethyleneimine reacted with guanosine in aqueous medium to yield two identified products: imidazole-ring-opened 7-alkylguanosine (80%) and intact 1-alkylguanosine (14%). Incubation of ethyleneimine with guanosine or deoxyguanosine at pH 6.0 (1 hr, 37 °C) yielded some intact 7-alkylated products. Half-life of imidazole ring opening of 7-alkylguanosine was 11, 5, and 2.8 min at pH 7.0, 7.7, and was 21 min at pH 7.7., ... Examples of direct-acting mutagens include alkylating agents such as ... ethyleneimine ... Direct-acting carcinogens are typically carcinogenic at multiple sites and in all species examined ... | |
Record name | ETHYLENEIMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/540 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
50-150 ppm sodium; 0.2 wt% water max | |
Record name | ETHYLENEIMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/540 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oily, water-white liquid, Colorless liquid ... [Note: Usually contains inhibitors to prevent polymerization]. | |
CAS No. |
151-56-4, 9002-98-6, 68130-98-3, 68130-99-4 | |
Record name | ETHYLENEIMINE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4995 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Aziridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyleneimine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polyethyleneimine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Polyethyleneimine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134422 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Polyethyleneimine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124036 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Polyethyleneimine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124035 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Polyethyleneimine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124034 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyleneimine | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/ethyleneimine-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Aziridine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Aziridine, homopolymer, ethoxylated, phosphonomethylated | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Aziridine, homopolymer, ethoxylated | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Aziridine, homopolymer | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyleneimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aziridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.268 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Aziridine, homopolymer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.818 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethoxylated Polyethylenepolyamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 68130-98-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZIRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54P5FEX9FH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETHYLENEIMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/540 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENEIMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0100 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYLENEIMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/284 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethylenimine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/KX4D7038.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-98 °F Freezing Point (EPA, 1998), Freezing point: -71.5 °C, -74 °C, -97 °F | |
Record name | ETHYLENEIMINE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4995 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYLENEIMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/540 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENEIMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0100 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYLENEIMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/284 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethyleneimine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0274.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.